molecular formula C21H18Cl2FN3O2S B12413097 KRAS inhibitor-17

KRAS inhibitor-17

カタログ番号: B12413097
分子量: 466.4 g/mol
InChIキー: UPTMOORQEKJHRA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

KRAS inhibitor-17 is a small molecule compound designed to inhibit the activity of the KRAS protein, which is a small GTPase involved in cell signaling pathways that regulate cell growth and proliferation. KRAS mutations are among the most common oncogenic drivers in human cancers, particularly in non-small cell lung cancer, colorectal cancer, and pancreatic ductal adenocarcinoma . This compound specifically targets mutant forms of KRAS, making it a promising candidate for cancer therapy.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of KRAS inhibitor-17 involves multiple steps, including the formation of key intermediates and the final coupling reactions. One common synthetic route includes the following steps:

    Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions. These reactions typically involve the use of reagents such as aldehydes, amines, and carboxylic acids under controlled conditions.

    Functional Group Modifications: The core structure is then modified to introduce specific functional groups that enhance the binding affinity and selectivity of the compound. This may involve reactions such as halogenation, alkylation, and acylation.

    Final Coupling Reactions: The final step involves coupling the modified core structure with other molecular fragments to complete the synthesis of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product .

化学反応の分析

Types of Reactions

KRAS inhibitor-17 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: Substitution reactions involve the replacement of specific functional groups with other groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound. These derivatives can be further analyzed for their biological activity and potential therapeutic applications .

科学的研究の応用

KRAS inhibitor-17 has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a tool for studying the chemical properties and reactivity of KRAS inhibitors. It is also used in the development of new synthetic methodologies for targeting KRAS.

    Biology: In biological research, this compound is used to study the role of KRAS in cell signaling pathways and its impact on cell growth and proliferation. It is also used in the development of new assays for detecting KRAS activity.

    Medicine: this compound is a promising candidate for cancer therapy, particularly for cancers driven by KRAS mutations. It is used in preclinical and clinical studies to evaluate its efficacy and safety as a therapeutic agent.

    Industry: The compound is used in the pharmaceutical industry for the development of new cancer therapies.

作用機序

KRAS inhibitor-17 exerts its effects by binding to the KRAS protein and inhibiting its activity. The compound specifically targets the switch regions of KRAS, which are critical for its interaction with downstream signaling molecules. By binding to these regions, this compound prevents the activation of KRAS and its downstream signaling pathways, leading to the inhibition of cell growth and proliferation .

類似化合物との比較

KRAS inhibitor-17 is unique in its ability to specifically target mutant forms of KRAS, making it more selective and effective compared to other KRAS inhibitors. Similar compounds include:

These compounds share similar mechanisms of action but differ in their selectivity, potency, and clinical applications. This compound stands out due to its unique binding properties and potential for broader therapeutic applications .

特性

分子式

C21H18Cl2FN3O2S

分子量

466.4 g/mol

IUPAC名

1-[4-[5-chloro-6-(2-chloro-5-methoxyphenyl)-7-fluoro-2,1-benzothiazol-3-yl]piperazin-1-yl]prop-2-en-1-one

InChI

InChI=1S/C21H18Cl2FN3O2S/c1-3-17(28)26-6-8-27(9-7-26)21-14-11-16(23)18(19(24)20(14)25-30-21)13-10-12(29-2)4-5-15(13)22/h3-5,10-11H,1,6-9H2,2H3

InChIキー

UPTMOORQEKJHRA-UHFFFAOYSA-N

正規SMILES

COC1=CC(=C(C=C1)Cl)C2=C(C3=NSC(=C3C=C2Cl)N4CCN(CC4)C(=O)C=C)F

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。